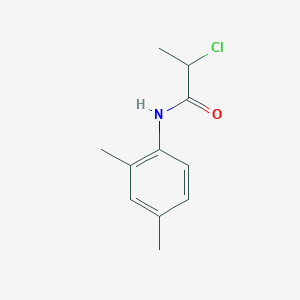

2-chloro-N-(2,4-dimethylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,4-dimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZPQCNCNYYQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649172 | |

| Record name | 2-Chloro-N-(2,4-dimethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109099-55-0 | |

| Record name | 2-Chloro-N-(2,4-dimethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 2 Chloro N 2,4 Dimethylphenyl Propanamide

Established Synthetic Routes for 2-Chloro-N-(2,4-dimethylphenyl)propanamide Analogs

Amidation Reactions and Derivative Synthesis Pathways

The primary and most conventional method for synthesizing this compound and its analogs is through amidation reactions. ijpsr.info This typically involves the reaction of an amine with a carboxylic acid or its derivative. ijpsr.info

A common pathway is the reaction of 2,4-dimethylaniline (B123086) with 2-chloropropionyl chloride. This reaction is a type of nucleophilic acyl substitution where the amino group of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. This method is widely used for preparing various N-aryl chloroacetamides. researchgate.net

The synthesis of related N-aryl amides can also be achieved through various catalytic methods. For instance, copper-catalyzed amidation of arylboronic acids with nitriles provides a route to N-arylamides. organic-chemistry.org Palladium-catalyzed cross-coupling reactions of amides and aryl mesylates have also been developed for the synthesis of N-aryl amides. organic-chemistry.org

The following table provides examples of synthetic routes for analogs of this compound:

| Starting Material 1 | Starting Material 2 | Product | Reaction Type | Reference |

| o-Toluidine (B26562) | 2-Chloropropionic acid | 2-Chloro-N-(2-methylphenyl)propanamide | Amidation | chemicalbook.com |

| 2,3-dichloro-N-(4-chlorophenyl)propanamide | 1,8-diazabicyclo[5.4.0]-undec-7-ene | 2-chloro-N-(4-chlorophenyl)-2-propenamide | Elimination | prepchem.com |

| 2-ethyl-6-methylaniline | Chloroacetyl chloride | Metolachlor (B1676510) | Chloroacetylation | researchgate.net |

| p-toluidine | α-chloropropionyl chloride | 2-chloro-N-(p-tolyl)propanamide | Amidation | nih.gov |

Exploration of Alternative Synthetic Strategies for Structural Variants

Beyond traditional amidation, alternative strategies have been explored to synthesize structural variants of this compound. One such method involves the Umpolung amidation of α-fluoronitroalkanes with N-aryl hydroxylamines, which allows for the direct synthesis of N-aryl amides. nih.gov This reaction proceeds through a proposed mechanism involving the oxidation of the N-aryl hydroxylamine (B1172632) to an aryl nitroso species. nih.gov

Another approach is the base-promoted amidation of 1-aryl-2,2,2-trifluoroethanones with amines, which proceeds via a Haller-Bauer type reaction involving C(O)-C bond cleavage. nih.gov This method avoids the need for stoichiometric oxidants or transition-metal catalysts. nih.gov

Furthermore, the synthesis of N-aryl 2-alkenamides can be achieved by treating N-aryl 3-(phenylsulfonyl)propanamides with potassium tert-butoxide. researchgate.net These examples highlight the ongoing efforts to develop novel and more efficient synthetic routes to access a diverse range of amide structures.

Reaction Mechanisms of this compound Formation

Acyl Nucleophilic Substitution Pathways

The formation of this compound predominantly occurs through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org In the reaction between 2,4-dimethylaniline and 2-chloropropionyl chloride, the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. youtube.com This initial attack leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

The general mechanism can be summarized in two key steps:

Addition of the nucleophile to the carbonyl carbon. masterorganicchemistry.com

Elimination of the leaving group from the tetrahedral intermediate. masterorganicchemistry.com

This addition-elimination mechanism is a fundamental process in the chemistry of carboxylic acid derivatives. masterorganicchemistry.com

Influence of Reaction Conditions on Product Yield and Selectivity

The yield and selectivity of the synthesis of this compound and its analogs are significantly influenced by the reaction conditions. For instance, in the synthesis of 2-chloro-N-(2-methylphenyl)propanamide, the reaction is carried out in stages, first reacting (R,S)-2-chloropropionic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) in N,N-dimethyl-formamide, followed by the addition of o-toluidine and 4-methyl-morpholine in a water/N,N-dimethyl-formamide solvent system at a controlled temperature of 0-10°C, resulting in a 95% yield. chemicalbook.com

In the synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide, the reaction is conducted by adding 1,8-diazabicyclo[5.4.0]-undec-7-ene dropwise to a solution of 2,3-dichloro-N-(4-chlorophenyl)propanamide in toluene (B28343) and stirring at ambient temperature for an extended period (60 hours). prepchem.com The workup procedure, including washing with water and brine, followed by recrystallization, is crucial for obtaining the pure product. prepchem.com

The use of a base is often critical. In the synthesis of 2-chloro-N-(p-tolyl)propanamide, a biphasic system of toluene and aqueous sodium hydroxide (B78521) is employed to neutralize the HCl byproduct and drive the reaction to completion. nih.gov The choice of solvent can also play a significant role. For example, the reaction of indole (B1671886) derivatives with N-substituted chloroacetamides is carried out in DMF with sodium hydride. researchgate.net

Derivatization and Chemical Transformations of this compound

This compound and its analogs are versatile intermediates that can undergo various chemical transformations. The presence of the reactive C-Cl bond allows for nucleophilic substitution reactions with a variety of nucleophiles. researchgate.net

For example, N-aryl 2-chloroacetamides can react with nucleophiles containing oxygen, nitrogen, or sulfur, leading to the replacement of the chlorine atom. researchgate.net These reactions can sometimes be followed by intramolecular cyclization to form heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net

The synthesis of 2-(pyridin-3-yloxy)acetamides has been achieved through the alkylation of the hydroxyl group of 2-arylpyridin-3-ols with N-substituted chloroacetamides. researchgate.net Similarly, the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with sodium methacrylate (B99206), in the presence of a phase transfer catalyst like TEBAC and NaI, leads to the formation of a methacrylate monomer. researchgate.net

Furthermore, the amide functionality itself can be involved in further reactions. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by first converting the corresponding carboxylic acid to an acid chloride using thionyl chloride, and then reacting it with various amines. nih.gov

Reactions Involving the Amide Functional Group

The amide functional group in this compound is a key site for chemical transformations. While specific studies on this particular compound are limited, the reactivity of the amide bond is well-established in organic chemistry.

Hydrolysis: Like other amides, this compound can undergo hydrolysis to yield 2-chloropropanoic acid and 2,4-dimethylaniline. This reaction can be catalyzed by either acid or base, though it typically requires forcing conditions such as prolonged heating. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers lead to the cleavage of the C-N bond, forming the carboxylic acid and the corresponding protonated amine. youtube.com The protonation of the resulting amine makes this reaction essentially irreversible. youtube.com

Base-Promoted Hydrolysis: Under basic conditions (e.g., NaOH), the hydroxide ion directly attacks the carbonyl carbon. This process is generally less facile than acid-catalyzed hydrolysis because the amide is less reactive towards nucleophiles. The reaction proceeds through a tetrahedral intermediate, and elimination of the amide anion (a strong base) is a difficult step, often requiring high temperatures.

A mild method for the alkaline hydrolysis of secondary and tertiary amides using NaOH in a mixture of methanol (B129727) and dioxane has been reported, which could potentially be applied to this compound. arkat-usa.org

Table 1: General Conditions for Amide Hydrolysis

| Reaction | Reagents | Conditions | Products |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄), H₂O | Heat | 2-Chloropropanoic acid, 2,4-Dimethylammonium salt |

| Base-Promoted Hydrolysis | Strong Base (e.g., NaOH), H₂O | Heat | 2-Chloropropanoate salt, 2,4-Dimethylaniline |

Transformations at the Chiral Carbon Center

The presence of a chlorine atom at the α-carbon (the chiral center) makes this position highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic utility of α-halo amides.

Nucleophilic Substitution: The chlorine atom in this compound is a good leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. A wide range of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by nucleophiles such as those based on oxygen, nitrogen, or sulfur. researchgate.net

Studies on analogous N-aryl chloroacetamides have shown that they react with various nucleophiles. For instance, the reaction with indole derivatives in the presence of a base like sodium hydride leads to the formation of the corresponding N-substituted acetamide (B32628) derivatives. researchgate.net Similarly, reactions with amines and thiols are expected to proceed readily.

Table 2: Plausible Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Oxygen Nucleophile | Sodium Methoxide (NaOCH₃) | 2-Methoxy-N-(2,4-dimethylphenyl)propanamide |

| Nitrogen Nucleophile | Ammonia (NH₃) | 2-Amino-N-(2,4-dimethylphenyl)propanamide |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | N-(2,4-dimethylphenyl)-2-(phenylthio)propanamide |

| Carbon Nucleophile | Sodium Cyanide (NaCN) | 2-Cyano-N-(2,4-dimethylphenyl)propanamide |

These substitution reactions are stereospecific and typically proceed with inversion of configuration if the starting material is enantiomerically pure, following an S(_N)2 mechanism.

Modifications of the Chlorinated Phenyl Moiety

The aromatic ring of this compound can also undergo chemical modifications, primarily through electrophilic aromatic substitution. However, there is a lack of specific literature detailing such reactions for this compound. The directing effects of the substituents on the ring—the two methyl groups and the amide group—will govern the position of any incoming electrophile.

The amide group is an ortho-, para-director, while the methyl groups are also ortho-, para-directing and activating. The combined effect of these groups would likely direct incoming electrophiles to the positions ortho and para to the amide group and ortho to the methyl groups, if sterically accessible.

Potential electrophilic aromatic substitution reactions could include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃).

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃).

It is important to note that the reaction conditions for these transformations would need to be carefully controlled to avoid side reactions involving the other functional groups in the molecule. For instance, the Lewis acids used in Friedel-Crafts reactions could complex with the amide oxygen.

Stereochemical Aspects and Chiral Analysis of 2 Chloro N 2,4 Dimethylphenyl Propanamide

Enantiomerism and Diastereomerism of 2-Chloro-N-(2,4-dimethylphenyl)propanamide

Isomers that are mirror images of each other but non-superimposable are known as enantiomers, while stereoisomers that are not mirror images are called diastereomers. These distinctions are fundamental to the chemical and biological properties of this compound. juniperpublishers.com

The primary source of stereoisomerism in this compound arises from the presence of a chiral center. The α-carbon of the propanamide portion of the molecule, which is the carbon atom adjacent to the carbonyl group, is bonded to four different substituents: a hydrogen atom, a chlorine atom, a methyl group, and the N-(2,4-dimethylphenyl)amido group. This structural arrangement makes the α-carbon a stereogenic center, leading to the existence of two distinct enantiomers: the (R)- and (S)-forms. These enantiomers have identical physical and chemical properties in an achiral environment but may interact differently with chiral biological systems such as enzymes and receptors. researchgate.net

In addition to the chiral carbon, some related chloroacetanilide herbicides exhibit a second type of stereoisomerism known as atropisomerism. This occurs due to hindered rotation around the N-aryl single bond, creating a chiral axis. This restricted rotation can lead to stable, separable atropisomers. For instance, the widely used herbicide metolachlor (B1676510) possesses both a stereogenic center and a chiral axis, resulting in four distinct stereoisomers. nih.gov While specific studies on atropisomerism in this compound are not prevalent, the structural similarity to other N-aryl amides suggests that the potential for this phenomenon exists, which would further increase its stereoisomeric complexity. researchgate.net

Studying the individual stereoisomers of a compound like this compound is crucial for understanding its mechanism of action. By comparing the biological activity of the (R)-enantiomer versus the (S)-enantiomer, researchers can gain insights into the specific molecular interactions required for its herbicidal effect. These studies help to identify the specific binding site or enzyme that the active isomer targets. researchgate.net Such investigations are vital for designing more effective and environmentally benign herbicides and for conducting accurate risk assessments, as regulatory agencies increasingly require data on the fate and effects of individual stereoisomers. epa.gov

Chiral Separation Techniques for this compound

Given the importance of studying individual stereoisomers, the development of effective analytical methods for their separation and quantification is essential. Chiral chromatography is the cornerstone of this field, with techniques like Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) being widely employed. juniperpublishers.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional liquid chromatography, including faster analysis times, reduced solvent consumption, and lower back pressures. chromatographyonline.comselvita.com The mobile phase in SFC typically consists of supercritical carbon dioxide, often mixed with a small amount of an organic modifier like an alcohol (e.g., methanol (B129727), ethanol, or 2-propanol) to enhance solvent strength and improve peak shape. chromatographyonline.comnih.gov

The separation of enantiomers in SFC is achieved using a chiral stationary phase (CSP), which is a solid support that has been coated or bonded with a chiral selector. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for a wide range of chiral compounds, including pesticides. chromatographyonline.comnih.gov The choice of CSP, the type and percentage of the organic modifier, temperature, and back pressure are all critical parameters that are optimized to achieve baseline resolution of the enantiomers. nih.gov For many chiral pesticides, SFC provides efficient and high-throughput analysis, making it a preferred method in both analytical and preparative scale applications. chromatographyonline.commdpi.com

Table 1: Representative SFC Conditions for Chiral Pesticide Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak IB-H, Chiralpak AD-H, Chiralcel OD-H, Regis Whelk-O1 | nih.govmdpi.comnih.gov |

| Mobile Phase | Supercritical CO₂ with alcohol modifiers (e.g., ethanol, 2-propanol) | nih.govmdpi.com |

| Modifier % | Typically 3-15% | nih.gov |

| Temperature | 35-40 °C | nih.gov |

| Detection | UV, Mass Spectrometry (MS) | nih.gov |

This table presents typical conditions used for the separation of chiral pesticides analogous to this compound, as specific data for this compound is limited.

High-Performance Liquid Chromatography (HPLC) remains a widely used and robust technique for the enantioseparation of chiral compounds. nih.gov Similar to SFC, direct chiral separation in HPLC is most commonly achieved using chiral stationary phases (CSPs). researchgate.net Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives like tris(3,5-dimethylphenylcarbamate), are highly versatile and have been successfully applied to separate the enantiomers of numerous amide herbicides. researchgate.netnih.gov

The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. nih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/alcohol mixtures) to reversed-phase (e.g., water/acetonitrile or water/methanol mixtures), significantly influences the retention and selectivity of the separation. nih.govsigmaaldrich.com The development of immobilized polysaccharide CSPs has further expanded the range of usable solvents, enhancing method development flexibility. nih.gov

Table 2: Common HPLC-CSP Systems for Amide Herbicide Enantioseparation

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Target Analytes | Reference |

|---|---|---|---|

| Cellulose-based (e.g., OD-H, OJ-H) | n-Hexane/Alcohol | Metolachlor, Propisochlor | nih.govnih.gov |

| Amylose-based (e.g., AD-H, AS-H, AY-H) | n-Hexane/Alcohol or Acetonitrile/Water | Metolachlor, Acetochlor | nih.govnih.gov |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC) | Polar Organic or Reversed-Phase | Various polar and ionizable compounds | lcms.cz |

This table summarizes common HPLC systems used for separating enantiomers of amide herbicides structurally related to this compound.

While SFC and HPLC are the most common techniques, other methods can also be employed for chiral separations. Gas chromatography (GC) with a chiral stationary phase is suitable for volatile and thermally stable compounds. researchgate.net

Capillary electrophoresis (CE) is another powerful technique for enantioseparation, particularly for charged molecules. jiangnan.edu.cn In CE, separation is achieved in a narrow capillary filled with a background electrolyte. A chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the electrolyte. nih.gov The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the applied electric field, leading to their separation. CE offers advantages such as high efficiency, small sample volume requirements, and low solvent consumption. jiangnan.edu.cnnih.gov

Absolute Stereochemical Assignment Methodologies

The unambiguous assignment of the absolute configuration of each enantiomer of this compound is fundamental. Several instrumental techniques are employed for this purpose, each providing a unique insight into the chiral nature of the molecule.

Optical rotation is a characteristic property of chiral substances to rotate the plane of polarized light. Enantiomers rotate light to an equal extent but in opposite directions. The direction of rotation is denoted by a (+) for dextrorotatory (clockwise) and a (-) for levorotatory (counter-clockwise) and is an experimentally determined value that does not directly correlate with the (R) or (S) designation.

| Parameter | Description |

| Principle | Measurement of the rotation of plane-polarized light by a chiral compound in solution. |

| Instrumentation | Polarimeter |

| Key Measurement | Specific Rotation [α] |

| Significance | Distinguishes between enantiomers and determines optical purity. |

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, plotted as a function of wavelength, results in a unique ECD spectrum for each enantiomer, which are mirror images of each other.

The application of ECD to determine the absolute configuration of this compound would involve the experimental measurement of the ECD spectrum of a purified enantiomer. This experimental spectrum is then compared with a theoretically calculated spectrum for a known configuration, for instance, the (R)-enantiomer. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov The accuracy of the calculated spectrum is highly dependent on the computational method used and the consideration of different conformations of the molecule in solution. nih.govresearchgate.net The solvent can also significantly influence the ECD spectrum. researchgate.net

| Technique | Principle | Application to this compound |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov | Determination of the absolute configuration by comparing the experimental ECD spectrum with theoretically calculated spectra for the (R) and (S) enantiomers. |

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the formation of a high-quality single crystal of the compound. For chiral molecules, if a single crystal of one enantiomer can be grown, anomalous dispersion effects can be used to determine the absolute configuration without the need for a reference to any other chiral molecule.

In the absence of a single crystal of an enantiomer of this compound, a common strategy is to derivatize the racemic mixture with a chiral resolving agent of known absolute configuration. This creates a pair of diastereomers which can often be separated by crystallization. The crystal structure of one of the diastereomers will then reveal the absolute configuration of the original enantiomer. While the crystal structure of the related achiral compound, 2-chloro-N-(2,4-dimethylphenyl)acetamide, has been reported, providing insight into the molecular geometry and packing, similar studies on the chiral propanamide derivative are needed. jiangnan.edu.cnresearchgate.net Studies on the racemic 2-chloro-N-(p-tolyl)propanamide have also provided valuable structural information. nih.govresearchgate.net

| Method | Requirement | Outcome |

| X-ray Crystallography | High-quality single crystal of an enantiomer or a diastereomeric derivative. | Unambiguous determination of the three-dimensional atomic arrangement and absolute configuration. |

Stereoselective Synthesis Approaches for this compound Enantiomers

The synthesis of enantiomerically pure this compound can be approached through two main strategies: the resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution: This classic approach involves the preparation of the racemic compound, followed by separation of the enantiomers. This is often achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as fractional crystallization or chromatography. Following separation, the resolving agent is removed to yield the pure enantiomers of the target compound.

Asymmetric Synthesis: This more modern approach aims to directly synthesize a single enantiomer. For this compound, this could potentially be achieved through several methods. One such method is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. For the synthesis of chiral amides, methods such as stereoselective acylation or the use of chiral catalysts in multicomponent reactions have been developed. rsc.org For instance, a stereoselective Ugi reaction could potentially be adapted for the synthesis of enantioenriched this compound. rsc.org Furthermore, stereoselective methods for the synthesis of related Z-enamides have been reported, which could serve as precursors for the target molecule. rsc.org The development of stereoselective chlorination reactions could also provide a direct route to the desired enantiomers. nih.gov

| Synthesis Strategy | Description | Potential Application for this compound |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Reaction with a chiral acid or base to form diastereomeric salts, followed by separation and recovery of the enantiomers. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | Use of a chiral auxiliary, asymmetric catalysis, or stereoselective multicomponent reactions. rsc.orgrsc.orgnih.gov |

Environmental Fate and Transformation Pathways of 2 Chloro N 2,4 Dimethylphenyl Propanamide

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For 2-chloro-N-(2,4-dimethylphenyl)propanamide, the primary abiotic degradation pathways are hydrolysis of the amide bond and photolytic transformation.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The amide linkage in this compound is susceptible to hydrolysis under acidic, basic, and neutral conditions, although the rates and products of these reactions can vary significantly.

Under acidic conditions, the hydrolysis of the amide bond in compounds structurally similar to this compound is catalyzed by the presence of hydronium ions (H₃O⁺). The reaction typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

For related chloroacetamide herbicides, acid-catalyzed hydrolysis can lead to cleavage of both the amide and ether groups, if present. acs.orgnih.gov The primary products of acid-catalyzed hydrolysis of the amide bond in this compound are expected to be 2-chloropropanoic acid and 2,4-dimethylaniline (B123086).

Anticipated Products of Acid-Catalyzed Hydrolysis:

2-Chloropropanoic acid

2,4-Dimethylaniline

Table 1: Illustrative Acid-Catalyzed Hydrolysis Data for a Structurally Related Chloroacetanilide Herbicide (Propanil)

| pH | Temperature (°C) | Half-life (t½) | Primary Products |

| Acidic | 25 | Generally slow | 3,4-dichloroaniline and propionic acid who.int |

Note: This data is for propanil (3',4'-dichloropropionanilide) and serves as an example. The kinetics for this compound may differ.

In alkaline conditions, the hydrolysis of the amide bond is facilitated by hydroxide (B78521) ions (OH⁻). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This is often the dominant hydrolysis pathway at higher pH values.

For chloroacetamide herbicides, base-catalyzed hydrolysis can proceed via two main pathways: nucleophilic substitution of the chlorine atom to form a hydroxy-substituted derivative, or cleavage of the amide bond. acs.orgnih.gov For this compound, alkaline hydrolysis is expected to yield 2-hydroxypropanoic acid (lactic acid) and 2,4-dimethylaniline, or 2-chloropropanoic acid and 2,4-dimethylaniline, depending on the reaction conditions and which pathway predominates.

Anticipated Products of Base-Catalyzed Hydrolysis:

2-Hydroxypropanoic acid and 2,4-dimethylaniline

OR

2-Chloropropanoic acid and 2,4-dimethylaniline

Similar to acid-catalyzed hydrolysis, specific kinetic data for the base-catalyzed hydrolysis of this compound is not available. Propanil, a related compound, is known to hydrolyze in alkaline media to 3,4-dichloroaniline and propionic acid. who.int

Table 2: Illustrative Base-Catalyzed Hydrolysis Data for a Structurally Related Chloroacetanilide Herbicide (Propanil)

| pH | Temperature (°C) | Half-life (t½) | Primary Products |

| Alkaline | 25 | Generally faster than at neutral pH | 3,4-dichloroaniline and propionic acid who.int |

Note: This data is for propanil (3',4'-dichloropropionanilide) and serves as an example. The kinetics for this compound may differ.

At neutral pH, the hydrolysis of the amide bond is generally a very slow process for compounds like this compound. While it can occur, the reaction rate is significantly lower than under acidic or basic conditions. For some chloroacetamide herbicides, hydrolysis at circumneutral pH has been observed over long periods, leading to the formation of hydroxy-substituted derivatives and secondary anilines. acs.orgnih.gov However, for many chloroacetanilides like propanil, hydrolysis at neutral pH is not considered a significant degradation pathway. epa.gov

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. This process is a significant environmental fate pathway for many organic pollutants in surface waters.

Direct photolysis occurs when a molecule directly absorbs light energy, leading to its transformation. The rate of direct photolysis is dependent on the compound's absorption spectrum, the quantum yield of the reaction, and the intensity and spectrum of the light source (e.g., sunlight).

While specific data on the direct photolysis of this compound is not available, studies on related chloroacetanilide herbicides such as propanil and metolachlor (B1676510) indicate that they are susceptible to photodegradation in water. who.intacs.orgnih.gov Propanil and its primary degradation product, 3,4-dichloroaniline, are rapidly degraded by sunlight in water to form phenolic compounds, which can then polymerize. who.int The direct photodegradation of metolachlor has been shown to follow pseudo-first-order kinetics with a half-life of approximately 74 hours in aqueous solution. acs.orgnih.gov The primary photoproduct of metolachlor is monochloroacetic acid. acs.orgnih.gov

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules that undergo a specific reaction for each photon absorbed. No specific quantum yield data for the direct photolysis of this compound in aqueous media has been found in the reviewed literature.

Table 3: Illustrative Direct Photolysis Data for a Structurally Related Chloroacetanilide Herbicide (Metolachlor)

| Medium | Light Source | Half-life (t½) | Major Photoproduct | Quantum Yield (Φ) |

| Aqueous Solution | Sunlight Simulator | ~74 hours acs.orgnih.gov | Monochloroacetic acid acs.orgnih.gov | Not Reported |

Note: This data is for metolachlor and serves as an example. The photolytic behavior of this compound may differ.

Photolytic Transformation

Photodegradation in Various Environmental Compartments (Water, Soil, Air)

Photodegradation, or photolysis, is a key abiotic process that can lead to the transformation of pesticides in the environment upon exposure to sunlight. The efficiency of this process is dependent on the environmental compartment in which the compound resides.

Water: The photodegradation of this compound in water has been observed, although the process can be slow. ndl.go.jp Laboratory studies using ultraviolet (UV) light have identified several degradation products, suggesting that multiple transformation pathways occur. ndl.go.jp Proposed photodegradation pathways in water include the cleavage of the amide bond and modifications to the aromatic ring. ndl.go.jp The rate of photodegradation in natural waters can be influenced by factors such as water depth, turbidity, and the presence of photosensitizing substances. nih.gov

Soil: On soil surfaces, photodegradation can also be an important dissipation route for pesticides. researchgate.net The effectiveness of soil photolysis is influenced by factors such as the intensity of solar radiation, the properties of the soil (e.g., color, organic matter content), and the degree of pesticide adsorption to soil particles. researchgate.net Compounds adsorbed to the soil surface may be shielded from light, reducing the rate of photodegradation compared to that in aqueous solutions. researchgate.net Specific studies detailing the photodegradation rates and products of this compound on different soil types are limited.

Air: Pesticides can enter the atmosphere through spray drift or volatilization from soil and plant surfaces. In the gas phase, they can be degraded by photochemically produced oxidants, most notably hydroxyl radicals. The atmospheric lifetime of a compound is largely determined by its rate of reaction with these oxidants. Currently, there is a lack of specific data on the photodegradation of this compound in the atmospheric compartment.

Other Abiotic Degradation Processes (e.g., Oxidation, Reduction)

Beyond photolysis, other abiotic chemical reactions can contribute to the transformation of pesticides in the environment. These include oxidation and reduction processes that are not directly driven by light.

Oxidation: In certain environmental matrices, strong oxidizing agents other than those produced photochemically can exist. For example, manganese oxides in soils and sediments can oxidize certain organic compounds. The susceptibility of this compound to such abiotic oxidation processes has not been well-documented.

Reduction: Abiotic reduction can occur in anaerobic or reducing environments, such as saturated soils, sediments, and groundwater. These reactions often involve the transfer of electrons from reduced inorganic or organic species to the contaminant molecule. For chlorinated organic compounds, reductive dehalogenation can be a significant transformation pathway. However, specific studies on the abiotic reduction of this compound are scarce in the available literature. Hydrolysis, the cleavage of chemical bonds by the addition of water, can also be a significant abiotic degradation pathway for some pesticides, particularly those with ester or amide linkages. The rate of hydrolysis is often dependent on pH and temperature.

Biotic Transformation and Biodegradation Pathways

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in the detoxification and removal of pesticides from the environment. researchgate.net This process is generally considered more environmentally friendly and cost-effective than physical or chemical methods. academicjournals.orgmdpi.com

Microbial Degradation in Soil and Aquatic Environments

Soil: The soil environment harbors a vast diversity of microorganisms, including bacteria and fungi, that possess a wide range of metabolic capabilities. researchgate.net Many of these microorganisms can utilize pesticides as a source of carbon, nitrogen, or energy, leading to their degradation. academicjournals.org The rate of microbial degradation of a pesticide in soil is influenced by numerous factors, including soil type, pH, temperature, moisture content, organic matter content, and the composition of the microbial community. researchgate.net While the general principles of pesticide biodegradation in soil are well-established, specific studies focusing on the microbial degradation of this compound in different soil types are not widely available.

Aquatic Environments: In aquatic systems, such as rivers, lakes, and sediments, microorganisms also play a crucial role in the breakdown of pesticides. epa.govmdpi.com Both aerobic and anaerobic degradation processes can occur, depending on the availability of oxygen. The pesticide's bioavailability, which can be affected by adsorption to suspended particles and sediments, is a key factor controlling its microbial degradation in aquatic environments. ufms.br As with soil, there is a lack of specific research on the microbial degradation of this compound in various aquatic ecosystems.

Identification of Key Microbial Strains Involved in this compound Biotransformation

The isolation and characterization of microbial strains capable of degrading specific pesticides are essential for understanding biodegradation pathways and developing bioremediation strategies. frontiersin.orgnih.gov Numerous bacterial and fungal species have been identified for their ability to degrade a wide variety of pesticides, including other chlorinated aromatic compounds. nih.govnih.govresearchgate.netnih.govnih.govresearchgate.net

Common bacterial genera known for pesticide degradation include Pseudomonas, Bacillus, Arthrobacter, Sphingomonas, and Rhodococcus. academicjournals.orgmdpi.comnih.gov Fungal genera such as Aspergillus, Penicillium, and various white-rot fungi have also demonstrated significant degradative capabilities. researchgate.netnih.govresearchgate.net

However, the scientific literature currently lacks specific identification of microbial strains that have been confirmed to biotransform this compound. The identification of such strains would be a critical step in elucidating the specific metabolic pathways and enzymatic mechanisms involved in its degradation.

Enzymatic Mechanisms of Biodegradation (e.g., Amidases, Dehalogenases)

The microbial breakdown of pesticides is facilitated by a variety of enzymes that catalyze specific reactions. nih.govresearchgate.net Based on the chemical structure of this compound, several types of enzymes could potentially be involved in its biodegradation.

Amidases: This compound contains an amide bond linking the propanoyl group to the dimethylphenyl group. Amidases (or acylamidases) are a class of hydrolase enzymes that catalyze the cleavage of amide bonds. The action of an amidase would be a likely initial step in the biodegradation of this compound, breaking it down into 2-chloro-propanoic acid and 2,4-dimethylaniline.

Dehalogenases: The presence of a chlorine atom on the propanoyl group suggests that dehalogenases could play a role in its degradation. Dehalogenases are enzymes that catalyze the removal of halogen atoms from organic compounds, a critical step in the detoxification of many halogenated pollutants. nih.govmdpi.com This process, known as dehalogenation, can occur aerobically or anaerobically through different enzymatic mechanisms. nih.govresearchgate.net

Oxygenases: The aromatic ring of this compound could be targeted by oxygenases. These enzymes, including monooxygenases and dioxygenases, incorporate one or two atoms of oxygen into their substrates, respectively. nih.gov This is often the initial step in the breakdown of aromatic rings, leading to their cleavage and subsequent mineralization. researchgate.net

The following table summarizes the potential enzymatic activities involved in the biodegradation of this compound.

| Enzyme Class | Potential Reaction | Substrate Moiety |

| Amidases | Cleavage of the amide bond | -CO-NH- linkage |

| Dehalogenases | Removal of the chlorine atom | 2-chloro-propanoyl group |

| Oxygenases | Hydroxylation and cleavage of the aromatic ring | 2,4-dimethylphenyl group |

Characterization of Biotransformation Products (Metabolites)

While specific studies on the biotransformation of this compound are not extensively documented, the metabolic pathways can be inferred from research on structurally similar chloroacetamide herbicides and compounds containing the N-(2,4-dimethylphenyl) moiety. The degradation of these types of compounds in biological systems is a critical process that determines their persistence and the nature of residues in the environment. nih.gov

Microbial metabolism is a primary driver for the transformation of chloroacetamide herbicides in the environment. researchgate.net Key transformation pathways for this class of compounds often involve dechlorination and hydrolysis of the amide bond. nih.govnih.gov For related herbicides like alachlor (B1666766) and metolachlor, microbial action leads to the formation of ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are typically more water-soluble and mobile than the parent compound. wisc.eduacs.orgwaters.com

Furthermore, studies on pesticides containing the 2,4-dimethylphenyl group, such as amitraz, show a common metabolic pathway that leads to the formation of 2,4-dimethylaniline and other intermediates like N-(2,4-Dimethylphenyl)-formamide (DMF). researchgate.netnih.govmdpi.com

Based on these analogous pathways, a hypothesized biotransformation scheme for this compound would likely involve two main routes:

Hydrolysis of the amide bond: This would cleave the molecule, yielding 2-chloropropanoic acid and the persistent and toxicologically significant metabolite, 2,4-dimethylaniline.

Dechlorination and substitution: The chlorine atom on the propanamide side chain is a reactive site. It can be displaced, often via conjugation with glutathione, a process mediated by glutathione-S-transferase enzymes present in microorganisms. nih.gov This initial step can lead to the formation of more polar and mobile metabolites, analogous to the ESA and OA derivatives found for other chloroacetamide herbicides. waters.com

The resulting metabolites are often more persistent and mobile in groundwater than the original herbicide. wisc.edu The characterization of these products is essential for a complete understanding of the environmental impact.

Table 1: Potential Biotransformation Products of this compound

| Potential Metabolite | Precursor Chemical Moiety | Common Transformation Pathway |

|---|---|---|

| 2,4-Dimethylaniline | N-(2,4-dimethylphenyl)propanamide | Hydrolysis of amide bond |

| 2-Hydroxy-N-(2,4-dimethylphenyl)propanamide | This compound | Hydrolytic dechlorination |

| N-(2,4-dimethylphenyl)propanamide-sulfonic acid | This compound | Glutathione conjugation followed by oxidation |

Environmental Transport and Distribution

The movement and final destination of this compound in the environment are dictated by its physical and chemical properties and its interactions with different environmental compartments, including soil, water, and air.

Sorption and Desorption Behavior in Soil and Sediment

Sorption to soil and sediment particles is a critical process that controls the concentration of this compound in the soil solution, thereby affecting its mobility, bioavailability, and degradation rate. nih.govresearchgate.net For acetanilide herbicides, the primary factors influencing sorption are the organic matter and clay content of the soil. eiu.eduusda.goveiu.edu

Desorption, the release of the sorbed compound back into the soil solution, is often characterized by hysteresis, meaning that the compound does not desorb as readily as it adsorbs. researchgate.net This can lead to the formation of bound residues that are less available for transport or degradation.

Table 2: Influence of Soil Properties on Sorption of this compound (Qualitative)

| Soil Property | Influence on Sorption | Expected Mobility |

|---|---|---|

| High Organic Matter | Strong Sorption | Low |

| Low Organic Matter | Weak Sorption | High |

| High Clay Content | Strong Sorption | Low |

| Low Clay Content | Weak Sorption | High |

Leaching Potential through Soil Profiles

Leaching is the downward movement of a chemical through the soil profile with infiltrating water. The potential for this compound to leach into groundwater is inversely related to its sorption affinity for soil particles. eiu.edu In soils with low organic matter and low clay content, such as sandy soils, weaker sorption will lead to a higher concentration of the compound in the soil water, making it more susceptible to leaching. eiu.edu

The mobility of herbicides is often classified based on their Koc values; compounds with Koc values less than 300 to 500 are generally considered to have a potential for leaching. pnwhandbooks.orggreenwayweedsolutions.com As many chloroacetamide metabolites are more polar and water-soluble than the parent compounds, they often exhibit a greater leaching potential. wisc.edu Therefore, rainfall or heavy irrigation events following application can significantly increase the risk of both the parent compound and its metabolites moving deeper into the soil profile and potentially reaching groundwater. eiu.edu

Surface Runoff and Transport to Aquatic Systems

Transport from treated fields to adjacent aquatic ecosystems via surface runoff is another major environmental distribution pathway. tamu.edu This process is highly dependent on the timing and intensity of rainfall relative to the application of the compound, as well as soil type, field slope, and ground cover. tamu.edu

The partitioning of this compound between the dissolved phase and the sediment-bound phase in runoff water is determined by its water solubility and soil sorption coefficient (Koc). ucanr.edu

Dissolved Phase Transport: Due to the moderate water solubility typical of many chloroacetamide herbicides, a significant portion of the compound can be transported dissolved in the runoff water, particularly in soils where it is weakly sorbed.

Sediment-Bound Transport: In soils with high clay and organic matter content, the compound will be more strongly sorbed to soil particles. Runoff caused by intense rainfall can lead to soil erosion, carrying the sediment-bound chemical into rivers, streams, and lakes. ucanr.edu

The presence of chloroacetamide herbicides and their degradation products in surface waters is well-documented, confirming that runoff is a significant pathway. mdpi.comnih.gov

Volatilization from Environmental Matrices

Volatilization is the process by which a chemical transforms from a solid or liquid state into a vapor and moves into the atmosphere. usda.gov The potential for this compound to volatilize from soil or water surfaces depends on its vapor pressure and its Henry's Law constant. The Henry's Law constant describes the partitioning of a chemical between water and air.

For many acetanilide compounds, the Henry's Law constant is relatively low, suggesting that volatilization from water surfaces is not a major dissipation pathway. nih.gov However, volatilization from moist soil surfaces can occur, and the rate is influenced by factors such as soil temperature, moisture, air movement, and the strength of sorption to soil particles. Volatilization losses are typically highest shortly after application and decrease as the compound moves deeper into the soil or becomes more strongly sorbed over time. usda.gov Without specific data on the vapor pressure of this compound, its volatilization potential remains unquantified.

Intermedia Transfer Mechanisms (e.g., Water-Air, Soil-Water)

Soil-Water Transfer: This is the most critical intermedia transfer for this compound. The processes of sorption, desorption, and leaching govern the partitioning between the solid soil phase and the mobile aqueous phase (soil water and groundwater). As discussed, this is heavily influenced by soil composition, with higher organic matter and clay content retaining the compound in the soil. eiu.edu

Water-Air Transfer: This transfer is controlled by volatilization from water bodies. The compound's Henry's Law constant would determine the equilibrium partitioning between the dissolved state and the atmospheric vapor phase. For related compounds, this is generally not a dominant pathway. nih.gov

Soil-Aquatic System Transfer: The primary mechanism for this transfer is surface runoff, which carries the compound in both dissolved and sediment-bound forms from terrestrial to aquatic environments. ucanr.edu

Advanced Analytical Methodologies for Environmental Monitoring and Mechanistic Studies of 2 Chloro N 2,4 Dimethylphenyl Propanamide

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of an analyte's elemental formula and its confident identification in complex environmental matrices like water or soil. mdpi.com For a compound such as 2-chloro-N-(2,4-dimethylphenyl)propanamide, this capability is crucial for distinguishing it from thousands of other co-extracted natural and anthropogenic substances.

Table 1: Key HRMS Parameters for this compound

| Parameter | Value | Significance in Analysis |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClNO | Basis for all mass calculations. |

| Monoisotopic Mass | 211.07640 u | The exact mass of the molecule with the most abundant isotopes, used for HRMS detection. |

| Protonated Adduct [M+H]⁺ | 212.08368 u | The ion typically observed in positive mode electrospray ionization (ESI+). |

| Sodiated Adduct [M+Na]⁺ | 234.06562 u | A common adduct also observed in ESI+, useful for confirmation. |

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines the selectivity of a quadrupole mass filter with the high mass resolution and accuracy of a time-of-flight analyzer. This combination is exceptionally well-suited for environmental trace analysis. The quadrupole can be used to isolate a specific precursor ion (the [M+H]⁺ ion of this compound, for instance), which is then fragmented in a collision cell. The resulting product ions are analyzed in the TOF section, providing a high-resolution fragmentation spectrum (MS/MS).

This MS/MS spectrum serves as a structural fingerprint, enabling highly confident identification of the analyte. The high sensitivity of Q-TOF systems allows for the detection of contaminants at sub-parts-per-billion levels, which is essential for environmental monitoring where concentrations are often very low. researchgate.net The ability to acquire both high-resolution precursor and fragmentation data facilitates the robust characterization of known and unknown compounds.

Orbitrap mass spectrometry is another leading HRMS technology renowned for its exceptionally high resolving power (often exceeding 100,000 FWHM) and sub-ppm (parts-per-million) mass accuracy. In an Orbitrap analyzer, ions are trapped in an electrostatic field and their axial oscillation frequency is converted into a highly accurate m/z ratio. This remarkable mass accuracy significantly reduces the number of possible elemental formulas for an unknown signal, making compound identification more reliable.

For the analysis of this compound, the high resolving power of an Orbitrap can separate its signal from isobaric interferences—other compounds that have the same nominal mass but a slightly different exact mass—which are common in complex environmental samples. mdpi.com This leads to cleaner data and higher sensitivity, as the analyte signal is not masked by background noise. The combination of ultra-high resolution and precise mass measurement makes Orbitrap-based methods ideal for both quantitative analysis and the discovery of novel transformation products. mdpi.com

To analyze environmental samples effectively, HRMS is almost always coupled with a chromatographic separation technique.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the foremost technique for analyzing polar to semi-polar, non-volatile compounds like many herbicides and their degradation products. researchgate.net For this compound, a reversed-phase LC method would first separate the compound from other substances in a water or soil extract. The eluent is then introduced into the HRMS (either Q-TOF or Orbitrap) for detection and identification. This approach is widely used for monitoring chloroacetamide herbicides and their metabolites in water with high sensitivity and reliability. researchgate.netmdpi.com

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) is suitable for volatile and semi-volatile compounds. While this compound may have limited volatility, GC-HRMS could be a valuable complementary technique, especially for identifying less polar transformation products or if derivatization is employed to increase volatility. The coupling of comprehensive two-dimensional gas chromatography (GCxGC) with HRMS provides exceptional separation power for extremely complex samples.

The use of both LC- and GC-based platforms provides a more comprehensive picture of contamination, as they target compounds with different physicochemical properties.

Spectroscopic Characterization for Mechanistic Elucidation and Transformation Product Identification

The unambiguous identification of this compound and its transformation products in environmental matrices or during mechanistic studies relies on a suite of advanced analytical methodologies. Spectroscopic techniques are paramount, providing detailed structural and functional group information essential for confirming molecular identity and understanding degradation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete and unambiguous assignment of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the aromatic protons, the methyl groups on the phenyl ring, the methine proton adjacent to the chlorine atom, the methyl group on the propanamide chain, and the amide proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key to the assignment. For instance, the amide proton (N-H) would typically appear as a broad singlet, while the aromatic protons would show a distinct pattern of doublets and singlets in the aromatic region of the spectrum. The two methyl groups on the phenyl ring would appear as sharp singlets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. In this compound, separate resonances are expected for the carbonyl carbon, the carbons of the phenyl ring (with distinct shifts for those substituted with methyl groups), the two methyl carbons attached to the ring, the chlorinated methine carbon, and the terminal methyl carbon of the propyl chain. The chemical shift of the carbonyl carbon is typically found significantly downfield (e.g., >160 ppm), while the aliphatic carbons appear upfield. docbrown.infodocbrown.info Analysis of related structures, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide, aids in predicting the expected chemical shifts. chemicalbook.comchemicalbook.com

Combining data from both ¹H and ¹³C NMR, along with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete and confident structural confirmation of the parent molecule and its various transformation products formed during environmental degradation or laboratory studies. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Amide (N-H) | ~8.0-9.0 | Broad Singlet | N/A |

| Aromatic (C-H) | ~7.0-7.5 | Singlets/Doublets | ~125-140 |

| Methine (CH-Cl) | ~4.5-5.0 | Quartet | ~55-65 |

| Propyl Methyl (CH₃) | ~1.6-1.8 | Doublet | ~20-25 |

| Aromatic Methyl (CH₃) | ~2.2-2.4 | Singlets | ~17-21 |

| Carbonyl (C=O) | N/A | N/A | ~165-175 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and its derivatives. These methods are complementary and provide a molecular fingerprint that is valuable for identification and for tracking chemical changes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net Key functional groups have characteristic absorption frequencies. docbrown.info For this compound, the most prominent bands include:

N-H Stretch: A sharp to moderately broad absorption band typically appears in the region of 3200-3400 cm⁻¹, characteristic of the amide N-H bond.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively.

C=O Stretch (Amide I band): A very strong and sharp absorption peak is expected between 1640 and 1680 cm⁻¹, which is a hallmark of the carbonyl group in a secondary amide.

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, appears around 1520-1570 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. researchgate.net For this compound, Raman spectroscopy would be effective in identifying:

Aromatic Ring Vibrations: The substituted benzene (B151609) ring gives rise to several characteristic bands, including the ring stretching modes around 1600 cm⁻¹.

C-C Skeletal Vibrations: The backbone of the molecule produces signals in the fingerprint region.

Symmetric Methyl Deformations: The symmetric bending modes of the methyl groups are readily observable.

Analysis of related substituted N-(phenyl)-2-chloroacetamides shows that while the core amide frequencies are identifiable, their exact positions can be influenced by substitution on the phenyl ring and the crystalline state of the solid sample. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H | Stretch | 3200-3400 | 3200-3400 | Medium (IR), Weak (Raman) |

| C=O | Stretch (Amide I) | 1640-1680 | 1640-1680 | Very Strong (IR), Medium (Raman) |

| N-H / C-N | Bend/Stretch (Amide II) | 1520-1570 | 1520-1570 | Strong (IR), Weak (Raman) |

| Aromatic C=C | Ring Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| C-Cl | Stretch | 600-800 | 600-800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photolytic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the photolytic degradation of this compound. This method measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule, such as π → π* and n → π* transitions. researchgate.net

The aromatic dimethylphenyl ring in the molecule is the primary chromophore, responsible for strong absorption in the UV region. Photolytic studies use UV-Vis spectroscopy to monitor the rate of disappearance of the parent compound by tracking the decrease in its characteristic absorption maximum over time upon exposure to UV light. dtu.dknih.gov

Furthermore, as the parent compound degrades, new transformation products may be formed which have different chromophores and thus different UV-Vis absorption spectra. dtu.dk The appearance of new absorption bands or shifts in the absorption maximum can indicate the formation of these photoproducts. For chloroacetamide herbicides, key transformation reactions initiated by UV light include dechlorination, hydroxylation, and cyclization, all of which alter the electronic structure and, consequently, the UV-Vis spectrum. dtu.dknih.gov While direct photolysis can occur, studies on related chloroacetanilides have shown that photocatalysis with materials like TiO₂ can significantly enhance the degradation rate. mdpi.com

Development and Validation of Analytical Reference Materials

The development and validation of analytical reference materials are critical for ensuring the accuracy, reliability, and comparability of data generated by different laboratories monitoring this compound (also known by its common name, Propachlor). hpc-standards.com An analytical reference material is a highly purified and well-characterized substance used as a calibration standard for analytical instrumentation. sigmaaldrich.com

The development process involves the synthesis and purification of the compound to a very high degree of chemical purity. nih.gov Following synthesis, the material's identity must be unequivocally confirmed using a combination of spectroscopic and spectrometric methods, as detailed in the sections above (NMR, IR, MS).

Validation of the reference material is a rigorous process performed according to international standards, such as those outlined by ISO 17034. hpc-standards.com This process includes:

Purity Assessment: The purity of the reference material is determined using multiple independent analytical techniques to identify and quantify any impurities.

Homogeneity Assessment: The material must be proven to be homogenous, meaning that its properties are uniform throughout the entire batch. This ensures that different subsamples will yield consistent results.

Stability Studies: The stability of the reference material is evaluated under specified storage and transport conditions over time to establish its shelf-life and recommended storage conditions.

Certified Reference Materials (CRMs) are sold by various chemical standard suppliers and are essential for laboratories conducting residue analysis in food and environmental samples to ensure they comply with regulatory limits set by agencies such as the Environmental Protection Agency (EPA). hpc-standards.comepa.gov The use of these validated standards is a fundamental requirement for method validation and ongoing quality control in accredited analytical laboratories. zeptometrix.com

Computational and Theoretical Chemistry Studies of 2 Chloro N 2,4 Dimethylphenyl Propanamide

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations offer a microscopic view of the fundamental properties of 2-chloro-N-(2,4-dimethylphenyl)propanamide, elucidating its geometry, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule by finding the lowest energy conformation. For molecules structurally similar to this compound, such as other chloroacetamides, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are utilized to determine optimized geometrical parameters. These calculations provide data on bond lengths, bond angles, and dihedral angles that are in close agreement with experimental results where available.

For instance, in a related compound, 2-chloro-N-(p-tolyl)propanamide, DFT calculations have been used to establish its optimized geometry. nih.gov The key structural parameters, including the planarity of the phenyl ring and the orientation of the propanamide side chain, are determined. These computational models are crucial for understanding how the molecule interacts with its environment.

Table 1: Representative Optimized Geometrical Parameters for a Structurally Similar Chloroacetamide (Calculated using DFT)

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.80 Å |

| C=O | 1.25 Å | |

| N-C (amide) | 1.36 Å | |

| C-N (ring) | 1.42 Å | |

| Bond Angle | O=C-N | 123° |

| C-N-C | 125° | |

| Cl-C-C | 110° | |

| Dihedral Angle | C-C-N-C | ~90° |

Note: These are representative values for a similar molecule and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

In computational studies of related N-phenylacetamides, the HOMO is typically localized on the electron-rich dimethylphenyl ring, while the LUMO is often distributed over the chloroacetamide moiety. mdpi.com This distribution suggests that the aromatic ring is the likely site for electrophilic attack, whereas the chloroacetamide group is more susceptible to nucleophilic attack. This analysis is fundamental in predicting how the molecule will interact with other chemical species in its environment. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for a Structurally Similar Chloroacetamide

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: These are representative values and the precise energies for this compound would need to be calculated directly.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density within a molecule, which is crucial for explaining intermolecular interactions. researchgate.net This method investigates the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

For amide-containing compounds, NBO analysis reveals significant delocalization of the nitrogen lone pair electrons into the antibonding orbital of the carbonyl group (n -> π* interaction), which contributes to the stability of the amide bond. Furthermore, NBO analysis can identify and quantify the strength of hydrogen bonds and other non-covalent interactions that govern how the molecule interacts with solvents and biological receptors.

Conformational Analysis and Energy Landscapes

The biological and chemical activity of a flexible molecule like this compound is dependent on its conformation. Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating its single bonds. This is often done by performing a "relaxed scan" where a specific dihedral angle is varied in steps, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy. researchgate.netacs.org

The resulting energy landscape reveals the most stable conformers (energy minima) and the energy barriers between them (transition states). For N-aryl amides, the rotation around the N-aryl bond and the C-C bond in the propanamide side chain are particularly important. Identifying the global minimum energy conformation is essential for understanding the molecule's preferred shape and how it presents itself for interaction with other molecules.

Simulation of Chemical Reactivity and Degradation Pathways

Computational chemistry is a valuable tool for predicting the environmental fate of herbicides by simulating their degradation pathways. Understanding these pathways is crucial for assessing their persistence and the potential formation of harmful byproducts.

Mechanistic Pathways of Hydrolysis and Photolysis via Computational Approaches

Hydrolysis: The hydrolysis of chloroacetamide herbicides can proceed through different mechanisms depending on the pH of the environment. acs.orgnih.gov Computational studies, often using DFT, can model these reaction pathways to determine the most likely mechanism. For similar compounds like propanil, DFT calculations have shown that hydrolysis can proceed via a tetrahedral intermediate, with the rate-determining step being the elimination of the leaving group. researchgate.net In acidic conditions, amide cleavage can occur, while under basic conditions, nucleophilic substitution at the chlorinated carbon (an SN2 reaction) is a common pathway. acs.orgnih.gov Computational modeling of these pathways for this compound would involve calculating the activation energies for each potential step to predict the most favorable degradation route.

Photolysis: The degradation of chloroacetamide herbicides by sunlight (photolysis) is another important environmental process. nih.gov Computational methods can be used to simulate the excited states of the molecule and predict the photochemical reactions that may occur. Common photolytic degradation pathways for related compounds include dechlorination, hydroxylation of the aromatic ring, and cyclization reactions. nih.gov By calculating the electronic absorption spectrum using Time-Dependent DFT (TD-DFT), researchers can predict the wavelengths of light the molecule will absorb and subsequently which photochemical reactions are most likely to be initiated.

Transition State Modeling for Reaction Rate Predictions

The environmental degradation of this compound, a member of the chloroacetanilide herbicide class, is a critical factor in determining its persistence and potential for contamination. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms and predicting the reaction rates of these herbicides.

The primary degradation pathway for chloroacetanilides in various environments is nucleophilic substitution (SN2), where the chlorine atom is displaced by a nucleophile. mdpi.com Theoretical studies have modeled the reaction of various chloroacetanilides with different nucleophiles commonly found in soil and water, such as bromide (Br⁻), iodide (I⁻), bisulfide (HS⁻), and thiosulfate (B1220275) (S₂O₃²⁻). mdpi.comnih.gov

By calculating the activation free energies (ΔG‡) for these reactions, researchers can predict their relative rates. For instance, studies on related chloroacetanilides like alachlor (B1666766) and propachlor (B1678252) have shown that sulfur-based nucleophiles, such as HS⁻, exhibit lower activation energies compared to halides, suggesting that degradation via reaction with sulfur compounds is more favorable. mdpi.comnih.gov These computational models indicate that while the specific substituents on the phenyl ring have a minor effect on the activation energy, the nature of the nucleophile plays a significant role. nih.govresearchgate.net

The transition state geometry for the SN2 reaction of chloroacetanilides has been characterized as having a trigonal bipyramidal arrangement around the α-carbon. An analysis of the reaction coordinate has revealed that geometrical changes and electronic rearrangements contribute significantly to the activation energy, with geometrical changes accounting for approximately 60% and electronic changes for about 40% of the energy barrier. nih.gov Natural Bond Orbital (NBO) analysis further helps in understanding the electronic reorganization during the reaction, showing a continuous decrease in the electron density of the nucleophile and an increase for the leaving group as the reaction progresses. nih.gov

Table 1: Predicted Activation Free Energies (ΔG‡) for the SN2 Reaction of Alachlor and Propachlor with Various Nucleophiles

| Herbicide | Nucleophile | Activation Free Energy (kcal/mol) |

| Alachlor | Br⁻ | ~30 |

| Alachlor | I⁻ | ~25 |

| Alachlor | HS⁻ | ~20 |

| Alachlor | S₂O₃²⁻ | ~18 |

| Propachlor | Br⁻ | ~30 |

| Propachlor | I⁻ | ~25 |

| Propachlor | HS⁻ | ~20 |

| Propachlor | S₂O₃²⁻ | ~18 |

Note: The values presented are approximate and are intended to illustrate the relative reactivity based on computational studies of chloroacetanilide herbicides. Specific values for this compound are not available in the cited literature.

Solvent Effects on Molecular Properties and Reactivity

The surrounding medium, particularly the solvent, can significantly influence the properties and reactivity of molecules like this compound. Computational models often incorporate solvent effects to provide more realistic predictions. Implicit solvent models, such as the Solvation Model based on Density (SMD), are commonly used to calculate the properties of a molecule in a solution by representing the solvent as a continuous medium. nih.gov

These models have been used to study the nucleophilic substitution reactions of chloroacetanilides, revealing the influence of the solvent on reaction rates. For example, in protic solvents, the iodide ion is generally a better nucleophile than the bromide ion, whereas the reverse can be true in aprotic solvents. nih.gov Computational studies using the SMD model have been able to capture these trends, showing lower activation barriers for the reaction with bromide compared to iodide in certain simulated environments. nih.gov

Solvent models are also crucial for predicting other molecular properties such as solubility, which is a key parameter in assessing the environmental mobility of a compound. While specific computational studies on the solvent effects on this compound are not extensively documented, the methodologies applied to other chloroacetanilides provide a framework for such investigations.

Prediction of Environmental Fate Parameters Using Computational Methods

Predicting the environmental fate of pesticides is essential for regulatory assessment and environmental protection. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used for this purpose. aftonchemical.commst.dkecetoc.org QSAR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or biological activity. aftonchemical.com For pesticides, QSAR can predict key parameters that govern their environmental distribution and persistence. mst.dk

Adsorption/Desorption Coefficient Prediction